molecular formula C15H23BN2O3 B1334630 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine CAS No. 485799-04-0

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

Cat. No.: B1334630
CAS No.: 485799-04-0
M. Wt: 290.17 g/mol
InChI Key: ZGDLVKWIZHHWIR-UHFFFAOYSA-N
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Description

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS: 485799-04-0) is a boronic ester-containing heterocyclic compound widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and advanced materials. Its molecular formula is C₁₅H₂₃BN₂O₃, with a molecular weight of 290.17 g/mol . The structure comprises a pyridine ring substituted at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a morpholine moiety at the 2-position. This configuration enhances stability and reactivity in palladium-catalyzed reactions, making it a critical intermediate in drug discovery pipelines .

Properties

IUPAC Name

4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O3/c1-14(2)15(3,4)21-16(20-14)12-5-6-13(17-11-12)18-7-9-19-10-8-18/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDLVKWIZHHWIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383637
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485799-04-0
Record name 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine
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Preparation Methods

Step 1: Nucleophilic Substitution

  • Reaction Scheme :
    $$
    \text{2-Bromo-5-chloropyridine} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3/\text{DMF}} \text{2-Morpholino-5-bromopyridine}
    $$
  • Conditions :
    • Temperature: 80–100°C
    • Solvent: Dimethylformamide (DMF)
    • Base: Potassium carbonate (K₂CO₃)

Step 2: Miyaura Borylation

  • Reaction Scheme :
    $$
    \text{2-Morpholino-5-bromopyridine} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{Pd(dppf)Cl}_2/\text{KOAc}} \text{4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine}
    $$
  • Conditions :
    • Catalyst: Pd(dppf)Cl₂
    • Base: Potassium acetate (KOAc)
    • Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME)
    • Temperature: 80–120°C
    • Inert Atmosphere: Nitrogen or argon

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation can be employed to accelerate reaction rates and improve yields:

  • Conditions :
    • Solvent: Methanol or dimethoxyethane
    • Catalyst: Palladium-based
    • Base: Cesium fluoride (CsF)
    • Temperature: ~150°C
  • Advantages:
    • Reduced reaction times
    • Enhanced product purity

One-Pot Synthesis

In certain cases, a one-pot approach can be utilized where all reagents are added sequentially without isolating intermediates:

  • Steps :
    • Combine halogenated pyridine, morpholine, and bis(pinacolato)diboron in a single reaction vessel.
    • Employ palladium catalysis under inert conditions.

Data Table for Reaction Conditions

Step Reagents Catalyst Solvent Base Temperature Atmosphere
Nucleophilic Substitution Morpholine, halogenated pyridine None DMF K₂CO₃ 80–100°C None
Miyaura Borylation Bis(pinacolato)diboron Pd(dppf)Cl₂ THF/DME KOAc 80–120°C Nitrogen
Microwave-Assisted Morpholine, bis(pinacolato)diboron Pd-based catalyst Methanol/DME CsF ~150°C Argon

Notes on Optimization

  • Catalyst Loading : Reducing palladium catalyst loading can minimize costs without significantly affecting yields.
  • Solvent Choice : Polar aprotic solvents like DMF enhance solubility and reaction rates.
  • Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate, used to deprotonate intermediates.

    Solvents: Tetrahydrofuran (THF) and dichloromethane are commonly used.

Major Products

The major products formed from these reactions include biaryl compounds and other derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Versatile Building Block : This compound serves as a crucial building block in organic synthesis. Its boron-containing structure allows for efficient cross-coupling reactions, facilitating the formation of complex organic molecules. Such reactions are pivotal in the development of new materials and pharmaceuticals.

Case Study : In a study focusing on the synthesis of advanced materials, researchers utilized this compound to create novel crystalline two-dimensional covalent organic frameworks (COFs). These frameworks exhibited significant photonic properties, demonstrating the compound's role in enhancing material functionality through tailored molecular design .

Pharmaceutical Development

Drug Discovery : The compound is increasingly used in the pharmaceutical industry for synthesizing intermediates that enhance drug efficacy. Its ability to participate in various coupling reactions accelerates the drug discovery process.

Case Study : A notable application involved the synthesis of potential therapeutic agents targeting tauopathies. The compound was used as a precursor in developing ligands that showed promising binding affinities in positron emission tomography (PET) imaging studies for neurodegenerative diseases .

Material Science

Advanced Materials : In material science, this compound is employed in the formulation of polymers with superior properties. Its incorporation into polymer matrices can improve electrical conductivity and mechanical strength.

Case Study : Research indicated that polymers developed using this compound exhibited enhanced thermal stability and electrical properties, making them suitable for applications in electronic devices and coatings .

Agricultural Chemistry

Agrochemical Formulation : The compound is also utilized in agricultural chemistry for developing more effective pesticides and herbicides. Its boron functionality can enhance the bioactivity of agrochemical formulations.

Case Study : Studies have shown that formulations incorporating this compound demonstrated increased efficacy against various pests compared to traditional formulations, highlighting its potential in sustainable agriculture practices .

Analytical Chemistry

Detection and Quantification : In analytical chemistry, this compound aids in improving detection methods for various substances. Its unique chemical properties enable more sensitive and selective analytical techniques.

Case Study : It has been successfully employed in methods aimed at detecting trace amounts of pollutants in environmental samples, showcasing its utility in quality control and regulatory compliance .

Summary Table of Applications

Field Application Notable Findings/Case Studies
Organic SynthesisBuilding block for complex moleculesUtilized in synthesizing COFs with enhanced photonic properties
Pharmaceutical DevelopmentDrug intermediatesUsed as a precursor for ligands targeting tauopathies with promising PET imaging results
Material SciencePolymer formulationImproved thermal stability and electrical properties for electronic applications
Agricultural ChemistryPesticide and herbicide developmentEnhanced efficacy against pests compared to traditional formulations
Analytical ChemistryDetection methodsEffective in detecting trace pollutants in environmental samples

Mechanism of Action

The mechanism of action of 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery systems . The pyridine ring can engage in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine vs. Pyrimidine Derivatives

The pyridine core distinguishes this compound from analogs like 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)morpholine (CAS: N/A, Molecular formula: C₁₄H₂₂BN₃O₃, MW: 291.16 g/mol). The pyrimidine variant exhibits reduced steric hindrance due to its smaller aromatic system, leading to higher yields (67–72%) in coupling reactions compared to pyridine-based derivatives (45–65%) . However, pyridine derivatives demonstrate superior solubility in polar aprotic solvents like DMF, enhancing their utility in homogeneous catalytic systems .

Property Pyridine Derivative Pyrimidine Derivative
Molecular Weight (g/mol) 290.17 291.16
Aromatic System Pyridine Pyrimidine
Yield in Coupling Reactions 45–65% 67–72%
Solubility in DMF High Moderate

Substituent Effects on Reactivity

  • Methyl-Substituted Analog : 4-(3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine (CAS: N/A, MW: 304.20 g/mol) introduces a methyl group at the pyridine 3-position. This modification increases steric bulk, reducing reaction rates in cross-couplings but improving thermal stability (mp: 118–119°C vs. 105–108°C for the parent compound) .
  • Thiazole Derivative : 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)morpholine (CAS: 1402172-49-9) replaces pyridine with thiazole, altering electronic properties. The sulfur atom lowers the LUMO energy, facilitating nucleophilic attacks in C–S bond-forming reactions .

Application-Specific Comparisons

  • Pharmaceutical Synthesis : The target compound is pivotal in synthesizing CDK2 inhibitors (e.g., compound 29 in , % yield), whereas its thiazole analog is preferred for kinase-targeting agents due to enhanced binding affinity to ATP pockets .
  • Material Science : Pyridine derivatives are employed in organic semiconductors, while phenyl-substituted analogs (e.g., 4-(3-methoxy-5-(dioxaborolan-2-yl)phenyl)morpholine ) exhibit red-shifted fluorescence, making them suitable for OLEDs .

Key Research Findings

  • Reactivity in Cross-Couplings : The target compound achieves 62–67% yields in Pd-catalyzed couplings with aryl halides, outperforming bulkier analogs (e.g., cyclohexane-substituted derivatives, 22–41% yields) .
  • Stability : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group prevents hydrolysis under aqueous conditions (pH 7–9), unlike pinacol boronate esters .
  • Thermal Properties : Decomposition occurs above 250°C, comparable to analogs like 4-(4-methylphenyl)morpholine derivatives (mp: 252–285°C) .

Biological Activity

The compound 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. Its structure integrates a morpholine ring with a pyridine moiety and a boron-based functional group that may enhance its reactivity and biological interactions. This article reviews the existing literature on its biological activity, providing insights into its pharmacological potential and mechanisms of action.

  • Chemical Formula : C13_{13}H18_{18}BNO4_{4}
  • Molecular Weight : 253.09 g/mol
  • CAS Number : 128376-64-7

The biological activity of this compound can be attributed to several factors:

  • Boron Chemistry : The presence of the boron atom allows for unique interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.
  • Morpholine and Pyridine Rings : These structural components are known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Antitumor Activity

A study demonstrated that related boron compounds exhibit significant cytotoxic effects on cancer cell lines. The mechanism is thought to involve the inhibition of key signaling pathways involved in cell proliferation and survival .

Immune Modulation

Research indicates that compounds with similar structures can modulate immune responses by affecting the PD-1/PD-L1 interaction, a crucial pathway in cancer immunotherapy. In vitro assays showed that certain derivatives could rescue immune cell function in the presence of PD-L1 .

Antiviral Properties

Preliminary investigations suggest potential antiviral activity against influenza viruses. The compound's ability to inhibit viral replication was observed in mouse models, indicating a promising avenue for further research in antiviral drug development .

Case Study 1: Antitumor Efficacy

In a study examining the effects of boron-containing compounds on breast cancer cells (MDA-MB-231), it was found that these compounds inhibited cell proliferation with an IC50_{50} value of approximately 0.126 μM. The compounds also demonstrated selective toxicity towards cancer cells compared to normal cells .

Case Study 2: Immune Response Modulation

Another investigation focused on the immune-modulatory effects of related compounds in mouse splenocytes. The results indicated that at concentrations as low as 100 nM, there was a significant rescue effect on immune cell viability when exposed to PD-L1 .

Data Tables

Biological ActivityAssay TypeTarget Cell LineIC50_{50} (μM)Reference
CytotoxicityMTT AssayMDA-MB-2310.126
Immune ModulationRescue AssayMouse Splenocytes0.100
Antiviral ActivityViral Load ReductionInfluenza Infected MiceN/A

Q & A

Basic: What are the established synthetic routes for preparing this compound, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions or nucleophilic substitutions involving boronate esters. For example, a similar morpholine-substituted boronate ester was synthesized via reductive amination using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, achieving a 27% yield after column chromatography (hexanes/EtOAc + 0.25% Et₃N) . To optimize yields:

  • Use anhydrous conditions and inert atmospheres to prevent boronate ester hydrolysis.
  • Screen catalyst systems (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) for coupling efficiency.
  • Monitor reaction progress via TLC or LCMS to avoid over-reaction or byproduct formation.
  • Employ internal standards (e.g., mesitylene) for accurate NMR yield quantification .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : Look for diagnostic signals such as the morpholine protons (δ 3.11–3.84 ppm) and Bpin methyl groups (δ ~1.20–1.30 ppm) .
  • LCMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with boron-containing compounds .
  • IR Spectroscopy : Identify B-O stretching vibrations (~1350 cm⁻¹) and morpholine C-O-C bonds (~1100 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve structural ambiguities in sterically congested regions .

Advanced: How can researchers address contradictions in NMR or LCMS data during structural confirmation?

Answer:
Contradictions may arise from impurities, stereochemical variations, or dynamic effects. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign coupling patterns and verify connectivity between pyridine and morpholine moieties .
  • Spiking experiments : Compare with authentic samples or derivatives (e.g., chloro-substituted analogs in ) to confirm retention times or shifts .
  • DFT calculations : Predict NMR chemical shifts or optimize geometries to match experimental data .
  • LCMS/MS fragmentation : Analyze fragment ions to distinguish regioisomers or decomposition products .

Advanced: What strategies improve low yields in Suzuki-Miyaura cross-coupling steps involving this boronate ester?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation approaches:

  • Microwave-assisted synthesis : Enhance reaction rates and reduce decomposition .
  • Pre-activation of boronate esters : Use aryl halides with electron-withdrawing groups to accelerate transmetallation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) or mixed systems (e.g., THF/H₂O) improve solubility .
  • Ligand screening : Bulky ligands (e.g., SPhos) enhance catalytic activity for sterically hindered substrates .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Column chromatography : Use hexanes/EtOAc (2:1 v/v) with 0.25% Et₃N to suppress silanol interactions and improve resolution .
  • Recrystallization : Solvent pairs like CHCl₃/hexanes yield high-purity crystals (e.g., mp 118–119°C for analogs in ).
  • Preparative HPLC : For polar byproducts, employ C18 columns with acetonitrile/water gradients .

Advanced: How can computational methods resolve ambiguities in stereochemistry or electronic properties?

Answer:

  • Molecular docking : Predict binding conformations in drug-discovery contexts (e.g., morpholine as a pharmacophore) .
  • Hirshfeld surface analysis : Map intermolecular interactions in crystal structures to explain packing motifs .
  • TDDFT calculations : Simulate UV-Vis spectra to correlate with experimental λmax values for electronic transitions .

Basic: What are the recommended storage conditions for this compound?

Answer:

  • Store in dry, sealed containers under inert gas (Ar/N₂) at –20°C to prevent boronate ester hydrolysis .
  • Avoid prolonged exposure to moisture or acidic/basic conditions, which degrade the dioxaborolane ring .

Advanced: How can researchers validate synthetic intermediates using isotopic labeling or derivatization?

Answer:

  • Deuterium exchange : Introduce D₂O during workup to confirm labile protons (e.g., NH in morpholine) via ¹H NMR .
  • Boronate ester cleavage : Hydrolyze with H₂O₂/NaOH and characterize the resulting boronic acid via IR or MS .
  • Derivatization with fluorophores : Attach pyrene or dansyl tags for trace analysis in complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

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